Cadaverine-15N2Dihydrochloride

Description

Rationale for Isotopic Labeling of Small Molecules in Research

The labeling of small molecules with stable isotopes is a cornerstone of modern drug discovery and development, as well as fundamental biological research. imist.max-chemrx.com This approach offers several key advantages:

Metabolite Identification and Quantification: Isotope labeling is crucial for identifying and quantifying the metabolites of a drug or other small molecules. This information is vital for understanding a compound's efficacy, and potential toxicity. x-chemrx.com

Pharmacokinetic Studies: By tracking the labeled molecule, researchers can determine its absorption, distribution, metabolism, and excretion (ADME) profile within an organism. nih.gov

Mechanism of Action Studies: Understanding how a small molecule interacts with its biological target is fundamental. Isotopic labeling can help pinpoint these interactions and elucidate the compound's mechanism of action.

Internal Standards: Isotopically labeled versions of a molecule are ideal internal standards for quantitative analysis by mass spectrometry. Since they have nearly identical chemical and physical properties to the unlabeled analyte but a different mass, they can correct for variations in sample preparation and instrument response, leading to highly accurate measurements.

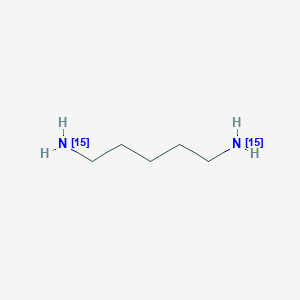

Overview of Cadaverine-15N2 Dihydrochloride (B599025) as a Research Probe

Cadaverine (B124047), a diamine produced by the decarboxylation of the amino acid lysine (B10760008), plays various roles in biological systems. theclinivex.comchemicalbook.com The isotopically labeled version, Cadaverine-15N2 Dihydrochloride, incorporates two Nitrogen-15 (B135050) atoms. This specific labeling makes it a valuable tool for a range of research applications.

The dihydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, which is often advantageous for experimental use. As a research probe, Cadaverine-15N2 Dihydrochloride is primarily used in metabolic research to trace the pathways involving cadaverine and related polyamines. For instance, it has been used to study the permeability of the outer membrane in bacteria like E. coli. theclinivex.comchemicalbook.com

| Property | Value |

| Chemical Name | Cadaverine-15N2 Dihydrochloride |

| Synonyms | 1,5-Pentanediamine-15N2 Dihydrochloride; 1,5-Amylene Diamine-15N2 Dihydrochloride |

| Molecular Formula | C₅H₁₆Cl₂¹⁵N₂ |

| Molecular Weight | 177.09 g/mol |

| CAS Number | 2747-91-3 |

Table 1: Chemical Properties of Cadaverine-15N2 Dihydrochloride biosynth.com

Structure

3D Structure

Properties

Molecular Formula |

C5H14N2 |

|---|---|

Molecular Weight |

104.16 g/mol |

IUPAC Name |

pentane-1,5-di(15N2)amine |

InChI |

InChI=1S/C5H14N2/c6-4-2-1-3-5-7/h1-7H2/i6+1,7+1 |

InChI Key |

VHRGRCVQAFMJIZ-AKZCFXPHSA-N |

Isomeric SMILES |

C(CC[15NH2])CC[15NH2] |

Canonical SMILES |

C(CCN)CCN |

Origin of Product |

United States |

Cadaverine: Foundational Biochemical Context for Isotopic Studies

Biosynthesis of Cadaverine (B124047) in Biological Systems

The creation of cadaverine in organisms is a well-studied process, primarily revolving around the amino acid L-lysine.

Enzymatic Pathways of L-Lysine Decarboxylation

The principal route for cadaverine biosynthesis is the direct decarboxylation of L-lysine. engineering.org.cnnih.gov This reaction, which removes a carboxyl group from L-lysine to yield cadaverine and carbon dioxide, is catalyzed by a specific enzyme known as lysine (B10760008) decarboxylase (LDC). nih.govuniprot.org The efficiency of this enzymatic conversion is vital for organisms that produce cadaverine. nih.gov The reaction is dependent on pyridoxal (B1214274) 5′-phosphate (PLP) as a critical cofactor; the activity of lysine decarboxylase is directly correlated with the availability of PLP. engineering.org.cn Studies have shown that supplementing whole-cell bioconversion systems with PLP can dramatically increase the conversion rate of L-lysine to cadaverine. engineering.org.cn The use of isotopically labeled precursors, such as 15N-lysine, allows researchers to track the conversion to 15N-cadaverine, providing precise measurements of LDC activity and pathway efficiency under various conditions. nih.govnih.gov

Genetic Regulation of Cadaverine Biosynthetic Enzymes (e.g., CadA, LdcC)

In bacteria like Escherichia coli, two main lysine decarboxylase enzymes are responsible for cadaverine synthesis: CadA and LdcC. engineering.org.cnnih.gov These enzymes are encoded by the cadA and ldcC genes, respectively. nih.govnih.gov

CadA: This is an inducible enzyme. engineering.org.cnuniprot.org Its expression is part of the Cad system, which is activated under conditions of acid stress (low pH) and an excess of external lysine. engineering.org.cnuniprot.org The cadBA operon is induced, leading to the production of both the CadA enzyme and the CadB protein, which functions as a lysine/cadaverine antiporter, exporting cadaverine to help neutralize the acidic environment. uniprot.orgasm.org

LdcC: This enzyme is considered constitutive, meaning it is generally expressed at a low level under normal physiological conditions (around pH 7.6) to produce cytoplasmic cadaverine. engineering.org.cnnih.govasm.org

While they perform the same function, CadA and LdcC have different optimal pH levels for activity and are subject to distinct regulatory controls. engineering.org.cnasm.org For instance, the expression of cadA and ldcC has been observed to increase when E. coli is exposed to certain antibiotics, a response regulated by transcriptional factors like SoxS and RpoS. nih.gov Isotopic labeling studies are instrumental in differentiating the contributions of these two enzymes under various environmental and genetic conditions.

Alternative Biosynthetic Routes in Specific Organisms

While L-lysine decarboxylation is the primary pathway, alternative routes for cadaverine synthesis exist in some organisms, particularly plants. frontiersin.org For instance, in certain legumes, cadaverine can be synthesized from homoarginine via an intermediate called homoagmatine. frontiersin.org In some cases, cadaverine is a precursor for the synthesis of other important secondary metabolites, such as quinolizidine (B1214090) alkaloids, which are involved in plant defense. frontiersin.org The use of 15N-labeled cadaverine can help trace its conversion into these downstream products, confirming the activity of these alternative or extended metabolic pathways. nih.gov

Metabolic Fate and Degradation Pathways of Cadaverine

Just as its synthesis is tightly controlled, the breakdown of cadaverine is also a specific, enzyme-mediated process that varies depending on the organism and environmental conditions.

Anaerobic and Aerobic Degradation Mechanisms

The degradation of cadaverine can occur in both the presence (aerobic) and absence (anaerobic) of oxygen. nih.govwikipedia.org

Aerobic Degradation: In the presence of oxygen, the breakdown is often initiated by monoamine or diamine oxidases. nih.gov These enzymes catalyze the oxidative deamination of cadaverine, leading to the formation of an aldehyde, ammonia, and hydrogen peroxide. nih.gov

Anaerobic Degradation: In oxygen-depleted environments, the breakdown is more complex. nih.govwikipedia.org Some bacteria can degrade cadaverine through transamination and subsequent dehydrogenase activity. nih.gov A notable anaerobic pathway is syntrophic degradation, where a community of microbes works together. nih.gov For example, one type of bacterium can ferment cadaverine into products like acetate (B1210297) and butyrate, which are then consumed by a partner microbe, such as a methanogen. nih.gov

The use of Cadaverine-15N2 Dihydrochloride (B599025) in such studies allows researchers to follow the 15N label as it is incorporated into various metabolic end-products, thereby mapping the flow of nitrogen through these distinct degradative pathways. nih.govnih.gov

Identification of Key Enzymes in Cadaverine Catabolism

The breakdown, or catabolism, of cadaverine involves several key enzymatic steps. In some bacteria, such as Pseudomonas, cadaverine degradation proceeds through a γ-glutamylation pathway. core.ac.uk This pathway prevents the spontaneous cyclization of intermediates and channels the molecule toward central metabolism. core.ac.uk In E. coli, the catabolism of putrescine (a related diamine) and cadaverine leads to the formation of γ-aminobutyrate (GABA) and δ-aminovalerate (DAVA), respectively. mdpi.com Key enzymes in these pathways include aminotransferases and dehydrogenases. mdpi.com In Pseudomonas aeruginosa, the transcriptional repressor PauR has been identified as a key regulator of the genes involved in the catabolism of both putrescine and cadaverine. core.ac.uk Feeding experiments with Cadaverine-15N2 Dihydrochloride, followed by mass spectrometry or NMR analysis of the resulting metabolites, are powerful techniques to confirm the function of these enzymes and regulatory proteins in vivo.

Intermediates and End Products of Cadaverine Biodegradation

The breakdown of cadaverine is a critical metabolic process, preventing its accumulation and recycling its components. The specific intermediates and end products can vary depending on the organism and the environmental conditions (e.g., aerobic vs. anaerobic).

Under anaerobic conditions, certain microbial communities can degrade cadaverine syntrophically. In one defined methanogenic coculture, cadaverine was fermented into several key products. nih.gov The proposed pathway involves the initial conversion of cadaverine to 5-aminovaleraldehyde and crotonyl-coenzyme A, which is then dismutated. nih.gov

In aerobic bacteria like Pseudomonas species, the lysine degradation pathway involves cadaverine as a central intermediate. Metabolomic analysis has identified several downstream products, demonstrating a pathway where lysine is converted to cadaverine, which is then metabolized further. nih.gov In some bacteria, this process can involve transamination. engineering.org.cn A primary aerobic mechanism in many organisms is oxidative deamination, catalyzed by diamine oxidases (DAOs), which act on cadaverine to produce an aldehyde, ammonia, and hydrogen peroxide.

The following table summarizes the key pathways and products of cadaverine biodegradation.

| Pathway / Process | Key Intermediates | End Products | Organism / Context | Citations |

| Anaerobic Fermentation | 5-aminovaleraldehyde, Crotonyl-CoA | Acetate, Butyrate, Glutarate, Methane | Syntrophic methanogenic coculture | nih.gov |

| Lysine Degradation Pathway | 5-aminopentanal, 5-aminopentanoic acid, Glutarate semialdehyde | Glutaric acid | Pseudomonas aeruginosa | nih.gov |

| Oxidative Deamination | 5-aminobutanal | Ammonia, Hydrogen Peroxide | Plants, various organisms | |

| Acetylation | N-acetylcadaverine | - | Corynebacterium glutamicum | engineering.org.cn |

Non-Clinical Biological Roles of Cadaverine

Beyond its role as a metabolic intermediate, cadaverine has specific and significant functions in the physiology of plants and microbes.

Role in Plant Development and Environmental Stress Responses

Cadaverine is synthesized by many plants and acts as a regulator of growth and stress responses. nih.govfrontiersin.org Its concentration within plant tissues can be altered by both internal developmental cues and external environmental stimuli. nih.gov

The application of exogenous cadaverine has been shown to induce significant morphological changes in the root systems of various plant species. nih.gov A common observation is the inhibition of primary root growth, which stems from a decrease in both cell division and cell elongation. nih.govfrontiersin.org Concurrently, cadaverine often promotes an increase in lateral root branching. frontiersin.org These alterations in root architecture suggest that cadaverine plays a role in how plants explore soil for resources.

| Plant Species | Observed Effect of Exogenous Cadaverine | Citations |

| Soybean (Glycine max) | Decrease in primary root growth, increase in lateral root branching | nih.govfrontiersin.org |

| Arabidopsis thaliana | Alterations in primary root growth (decreased cell division and elongation) | nih.govfrontiersin.org |

| Rice (Oryza sativa) | Induced morphological changes | nih.gov |

| Scots Pine (Pinus sylvestris) | Induced morphological changes | nih.gov |

Cadaverine has been implicated in plant responses to various abiotic stresses, including heat, drought, salinity, and the presence of heavy metals. frontiersin.orgnih.gov However, its role is complex and appears to be context-dependent. Some studies report that cadaverine enhances tolerance to these stresses. For example, in mustard seeds, treatment with cadaverine increased the germination rate under salt, lead, or cadmium stress, suggesting a protective function. frontiersin.org Conversely, other studies have found that cadaverine can increase a plant's sensitivity to the same stresses. nih.govnih.gov This conflicting evidence indicates that the effect of cadaverine on stress response may be influenced by the plant species, the specific stressor, and other physiological factors. frontiersin.org

One of the most well-defined roles for cadaverine in plants is as a biosynthetic precursor for certain classes of alkaloids. researchgate.netresearchgate.net In plants belonging to the Leguminosae family, such as Lupinus (lupins), cadaverine is the direct precursor for the synthesis of quinolizidine alkaloids. frontiersin.orgnih.gov The biosynthesis begins with the decarboxylation of lysine to form cadaverine, which is the first committed step in the pathway. nih.govmdpi.com These alkaloids often function as chemical defenses against insects and herbivores. frontiersin.orgresearchgate.net Similarly, cadaverine serves as a precursor for piperidine (B6355638) alkaloids in plants like Nicotiana (tobacco). nih.gov Isotopic tracing studies using labeled cadaverine have been essential in confirming these biosynthetic links. gla.ac.ukgla.ac.uk

Functions in Microbial Physiology and Metabolism

Cadaverine is a key molecule in the physiology of many bacteria, where it performs a variety of functions ranging from stress response to structural roles.

In Escherichia coli, the production of cadaverine is a crucial mechanism for mediating acid stress. frontiersin.orgnih.gov Under acidic conditions, the expression of an operon containing the gene for lysine decarboxylase is induced, leading to the production of cadaverine. nih.gov This process consumes protons, helping to neutralize the local environment. nih.gov

In the pathogen Pseudomonas aeruginosa, the cadaverine branch of the lysine degradation pathway has been shown to influence the bacterium's growth mode. nih.gov Metabolomic studies revealed that metabolites in this pathway were decreased in the biofilm state. Supplementing the growth medium with cadaverine led to increased planktonic (free-swimming) growth and a significant reduction in biofilm accumulation, suggesting cadaverine acts as a metabolic switch that can modulate this critical aspect of bacterial behavior. nih.gov

For some bacteria, cadaverine is more than a transient metabolite; it is a structural component. In certain anaerobic bacteria, such as Selenomonas ruminantium, cadaverine is covalently linked to the peptidoglycan layer of the cell wall, contributing to its structural integrity. engineering.org.cnmdpi.com In the pathogen Streptococcus pneumoniae, the metabolism of polyamines, including cadaverine, has been shown to regulate the expression of the bacterial capsule, a primary virulence factor. mdpi.com

Mediation of Acid Stress Response in Bacteria

Bacteria have evolved sophisticated systems to survive in acidic environments, a key aspect of which involves maintaining intracellular pH homeostasis. binasss.sa.crfrontiersin.org The cadaverine biosynthesis pathway is a critical component of this acid stress response, particularly in Gram-negative bacteria like Escherichia coli and Salmonella enterica. nih.govasm.org

Under conditions of mild acid stress (around pH 5), bacteria can induce the expression of the cad operon. nih.gov This system includes two principal components: CadA, an inducible lysine decarboxylase, and CadB, a lysine/cadaverine antiporter. asm.orgnih.govfrontiersin.org The process is initiated when external acidity and an excess of lysine trigger the system. frontiersin.orgresearchgate.net The enzyme CadA catalyzes the decarboxylation of intracellular lysine to cadaverine. This reaction consumes a proton from the cytoplasm, thereby helping to raise the intracellular pH. nih.govasm.org The newly synthesized, more alkaline cadaverine is then exported out of the cell by the CadB antiporter in exchange for a new molecule of lysine. asm.orgnih.gov This continuous cycle not only neutralizes the cytoplasm but also helps to raise the external pH, benefiting the entire bacterial population. binasss.sa.cr In some bacteria, such as Vibrio campbellii, the Cad system is activated in all cells of a population, indicating its essential role in increasing intracellular pH. binasss.sa.cr

Research has also uncovered a link between the acid stress response and the stringent response, which is triggered by nutrient deprivation. The alarmone ppGpp, a mediator of the stringent response, has been found to strongly inhibit the activity of the lysine decarboxylase LdcI/CadA. nih.gov This inhibition is crucial for managing the consumption of lysine when cells are under both acid and nutrient stress. nih.gov

Table 1: Key Components of the Cad System in Bacterial Acid Stress Response

| Component | Gene | Function | Activation Condition | Reference |

|---|---|---|---|---|

| Lysine Decarboxylase | cadA / ldcI | Converts L-lysine to cadaverine, consuming an intracellular proton. | Low external pH (~5.0-5.6) and excess lysine. | nih.govfrontiersin.orgengineering.org.cn |

| Lysine/Cadaverine Antiporter | cadB | Exports cadaverine out of the cell and imports L-lysine into the cell. | Co-expressed with cadA. | asm.orgnih.gov |

| Regulator | cadC | Transmembrane signaling protein that senses external pH and lysine. | Low pH and lysine accumulation. | researchgate.net |

Regulation of Biofilm Formation and Microbial Growth Modes

Cadaverine also plays a significant role in regulating the lifestyle choices of bacteria, particularly the switch between planktonic (free-swimming) and biofilm (sessile, surface-attached) growth modes. Biofilms are communities of bacteria encased in a self-produced matrix, which offers increased resistance to antibiotics and host immune responses. nih.gov

In the opportunistic pathogen Pseudomonas aeruginosa, the metabolic pathway leading to cadaverine production is systematically decreased in the biofilm state compared to the planktonic state. nih.govnih.gov Research using untargeted metabolomics revealed this significant difference, suggesting that cadaverine levels influence the bacterium's growth mode. nih.gov

Subsequent experiments demonstrated that the external addition of cadaverine has a profound impact on P. aeruginosa cultures. It leads to:

A significant increase in planktonic growth. nih.govfrontiersin.org

A notable decrease in biofilm accumulation, with reductions of up to 49%. nih.govnih.gov

An altered biofilm morphology, shifting from a bottom-localized biofilm to a pellicle biofilm at the air-liquid interface. nih.govfrontiersin.orgresearchgate.net

These effects were observed even when cadaverine was added to pre-formed biofilms, causing a 39.8% decrease in accumulation and stimulating planktonic growth. frontiersin.org The proposed mechanisms for this regulation include the potential for cadaverine to affect the levels of cyclic di-GMP (c-di-GMP), a key signaling molecule that controls biofilm formation, or to alter the expression of adhesion proteins necessary for a stable biofilm matrix. nih.gov

Table 2: Effect of Exogenous Cadaverine on Pseudomonas aeruginosa Growth

| Condition | Observation | Quantitative Effect | Reference |

|---|---|---|---|

| Supplementation during initial growth | Decreased biofilm accumulation | 49% reduction | nih.govnih.gov |

| Supplementation on pre-formed biofilm | Decreased biofilm accumulation | 39.8% reduction | frontiersin.org |

| Supplementation on pre-formed biofilm | Increased planktonic growth | 5.8% increase | frontiersin.org |

| Supplementation during initial growth | Altered biofilm morphology | Shift to pellicle formation | nih.govresearchgate.net |

Contribution to Intracellular pH Homeostasis and Pathogen Defense

Beyond its role in general acid stress, cadaverine contributes to pathogen survival and defense mechanisms within a host. The ability to maintain pH homeostasis is critical for pathogens like Salmonella when they are inside host macrophage phagosomes, where they encounter an acidic environment. nih.gov The Cad system, by consuming protons and exporting cadaverine, is a direct defense against these acidic conditions. nih.govasm.org

In the intracellular pathogen Shigella, cadaverine has been shown to be important for reducing enterotoxic activity and increasing survival rates within macrophages. mdpi.com It also plays a role in enhancing antioxidant defenses and inhibiting the migration of neutrophils, which are key cells of the innate immune system. mdpi.com For Streptococcus pneumoniae, polyamines, including cadaverine, are crucial for host-pathogen interactions and adapting to physiological stress during infection. mdpi.comresearchgate.net Deletion of the cadA gene in pneumococci, which prevents cadaverine synthesis, results in an attenuated (weakened) phenotype. mdpi.com

Cadaverine is also a structural component in some bacteria. In strictly anaerobic bacteria like Veillonella alcalescens, cadaverine is covalently linked to the peptidoglycan layer, contributing to the structural integrity of the cell wall. mdpi.comresearchgate.net This structural role is vital for the bacterium's survival and interaction with its environment.

Cadaverine in Microbial Food Fermentation Research (excluding human health impacts)

In the context of food science, cadaverine is a well-known biogenic amine formed during the fermentation of products like sausages, cheese, and fish. researchgate.net Its presence is primarily due to the decarboxylation of the amino acid lysine by various microorganisms. frontiersin.org

The formation of cadaverine in fermented foods is often linked to the presence and activity of specific bacterial groups. Gram-negative bacteria, particularly members of the family Enterobacteriaceae, are major producers of cadaverine. researchgate.netnih.gov Their growth is often associated with significant accumulation of cadaverine in products like dry fermented sausages. nih.gov However, some lactic acid bacteria (LAB), which are often used as starter cultures, can also produce cadaverine. researchgate.netnih.gov For example, Paucilactobacillus wasatchensis, a LAB sometimes associated with cheese spoilage, has been shown to produce significant amounts of cadaverine. frontiersin.org A study on a raclette-type cheese made with this bacterium as an adjunct culture found cadaverine levels of 1,085 mg/kg after 120 days of ripening. frontiersin.org

Research in this area focuses on understanding the microbial dynamics that lead to biogenic amine production. Studies have shown that controlling technological variables such as fermentation temperature and the concentration of salt and glucose can influence microbial populations. nih.gov Conditions that favor the growth of desirable microbes like LAB and microstaphylococci can suppress the growth of Enterobacteriaceae, leading to a reduced accumulation of cadaverine. nih.gov Conversely, the presence of certain amine-positive LAB strains can stimulate cadaverine production by other contaminant bacteria. nih.gov

Cadaverine 15n2 Dihydrochloride: Synthesis and Isotopic Incorporation Methodologies

Strategies for Site-Specific Nitrogen-15 (B135050) Isotopic Labeling of Cadaverine (B124047)

Isotopically labeled compounds, where an atom is replaced by one of its isotopes, are invaluable tools in scientific research. szabo-scandic.com Cadaverine-15N2 Dihydrochloride (B599025) is a stable isotope-labeled version of cadaverine, a five-carbon diamine. In this compound, the common nitrogen-14 (¹⁴N) atoms are replaced with the heavier, stable isotope nitrogen-15 (¹⁵N). alfa-chemistry.com This labeling allows researchers to track the molecule through biological systems or chemical reactions using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. alfa-chemistry.com The synthesis of doubly labeled cadaverine requires precise strategies to ensure the specific incorporation of ¹⁵N at both nitrogen positions.

Chemical Synthesis Routes for Cadaverine-15N2 Dihydrochloride

The chemical synthesis of Cadaverine-15N2 Dihydrochloride involves multi-step processes that incorporate ¹⁵N atoms from labeled precursors. One common strategy is the chemical decarboxylation of L-lysine. nih.gov For this to yield the desired product, the starting L-lysine must already be labeled with ¹⁵N at both its alpha (α) and epsilon (ε) amino groups.

Another potential route involves starting with a five-carbon chain dinitrile, such as glutaronitrile, and then catalytically hydrogenating it. nih.govresearchgate.net This process, however, would require a source of glutaronitrile labeled with ¹⁵N at both nitrile positions. A more direct, though challenging, approach would be the conversion of a five-carbon dihalide or diol with a ¹⁵N-labeled nitrogen source, such as ¹⁵N-ammonia (¹⁵NH₃) or a protected equivalent, to form the diamine.

Table 1: Overview of Potential Chemical Synthesis Routes

| Starting Material | Key Reagent(s) | Brief Description | Primary Challenge |

|---|---|---|---|

| ¹⁵N₂-L-Lysine | 2-cyclohexen-1-one or N-bromosuccinimide followed by a reducing agent | Decarboxylation of the amino acid to yield the corresponding diamine. nih.gov | Availability and high cost of doubly labeled L-Lysine. |

| ¹⁵N₂-Glutaronitrile | Hydrogen gas, Nickel alloy catalyst | Hydrogenation of the dinitrile to form the diamine. nih.gov | Synthesis of the ¹⁵N-labeled dinitrile precursor; potential for side reactions forming piperidine (B6355638). nih.gov |

Biosynthetic Approaches for 15N-Enrichment in Biological Precursors

Biosynthetic methods offer an alternative to chemical synthesis and are often used for producing complex labeled biomolecules. alfa-chemistry.com This approach leverages the natural metabolic pathways of microorganisms. For Cadaverine-15N2, the strategy involves culturing an organism, typically an engineered strain of Escherichia coli, in a growth medium where the sole nitrogen source is a ¹⁵N-labeled compound, such as ¹⁵N-ammonium chloride (¹⁵NH₄Cl). alfa-chemistry.comsigmaaldrich.com

The microorganisms take up the ¹⁵N-ammonium chloride and use it to synthesize all of their nitrogen-containing cellular components, including amino acids. nih.gov Cadaverine is naturally produced from the amino acid L-lysine via a decarboxylation reaction catalyzed by the enzyme lysine (B10760008) decarboxylase (LDC). nih.govnih.gov By using an engineered bacterial strain that overproduces L-lysine and contains high levels of LDC activity, the ¹⁵N from the growth medium is efficiently incorporated into L-lysine at both nitrogen positions. This ¹⁵N₂-L-lysine is then converted into Cadaverine-15N2. nih.gov

This method allows for high levels of isotopic enrichment, as the organism has no other nitrogen source available. nih.gov The resulting labeled cadaverine can then be extracted from the culture and purified.

Table 2: Key Components for Biosynthesis of Cadaverine-15N2

| Component | Role | Example |

|---|---|---|

| Microbial Host | Produces the target molecule through its metabolic pathways. | Engineered Escherichia coli or Corynebacterium glutamicum. nih.gov |

| ¹⁵N Source | Provides the heavy isotope for incorporation into all nitrogenous compounds. | ¹⁵N-Ammonium Chloride (¹⁵NH₄Cl) or ¹⁵N-Nitrate. alfa-chemistry.comnih.gov |

| Carbon Source | Provides the carbon backbone for the molecule and energy for the cell. | Glucose or glycerol. sigmaaldrich.com |

| Key Precursor | The direct biological molecule that is converted to the final product. | L-Lysine. nih.gov |

Challenges and Efficiency Considerations in Labeled Compound Synthesis

The synthesis of isotopically labeled compounds, including Cadaverine-15N2 Dihydrochloride, presents several challenges that affect efficiency, cost, and final product quality.

Chemical Synthesis Challenges:

Precursor Cost and Availability: The primary challenge is the high cost and limited availability of highly enriched ¹⁵N-labeled starting materials.

Harsh Conditions: Some chemical routes require harsh reaction conditions, such as high pressure or corrosive reagents, which can lead to equipment corrosion and safety concerns. nih.gov

Yield Maximization: Because the isotopic precursors are expensive, maximizing the reaction yield at every step is crucial to make the synthesis economically viable.

Biosynthetic Challenges:

Product Toxicity: A significant bottleneck in microbial production is the toxicity of cadaverine to the host cells. As cadaverine accumulates, it can inhibit cell growth and metabolic activity, thereby limiting the final titer. nih.gov

Non-Specific Labeling: While uniform labeling is the goal, the ¹⁵N isotope is incorporated into all nitrogen-containing molecules in the cell (proteins, nucleic acids, etc.). rsc.org This necessitates a rigorous purification process to isolate the desired Cadaverine-15N2 from a complex mixture of other labeled biomolecules.

Process Optimization: Achieving high yields requires extensive optimization of fermentation conditions, including nutrient feed rates, pH, and oxygen levels.

Purification and Quality Control of Cadaverine-15N2 Dihydrochloride for Research Applications

Following synthesis, rigorous purification and quality control are essential to ensure that the final Cadaverine-15N2 Dihydrochloride product is suitable for research applications. The goal is to remove any chemical impurities from the synthesis process and to verify the isotopic enrichment and identity of the final compound. moravek.com

Purification is a critical step to isolate the target compound from unreacted starting materials, byproducts, and, in the case of biosynthesis, a vast number of other cellular components. moravek.com A primary technique for the purification of labeled compounds is High-Performance Liquid Chromatography (HPLC). moravek.comiaea.org HPLC separates compounds based on their chemical properties, allowing for the isolation of highly pure Cadaverine-15N2.

Once purified, the product undergoes stringent quality control analysis to confirm its identity, purity, and isotopic labeling.

Key Quality Control Techniques:

Mass Spectrometry (MS): This is the most direct method to confirm the successful incorporation of the ¹⁵N isotopes. High-resolution mass spectrometry can precisely measure the mass of the molecule, confirming that it matches the expected mass of Cadaverine-15N2. It is also used to determine the isotopic purity, which is the percentage of molecules that contain the desired number of ¹⁵N atoms. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the chemical structure of the compound and the specific location of the isotopic labels. Techniques like ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) can show the direct correlation between specific protons and the ¹⁵N atoms they are attached to, confirming that the labels are in the correct amino group positions. nih.gov

Table 3: Quality Control Methods for Cadaverine-15N2 Dihydrochloride

| Technique | Purpose | Information Obtained |

|---|---|---|

| Mass Spectrometry (MS) | To confirm molecular mass and determine isotopic enrichment. | Molecular weight of the labeled compound; Percentage of ¹⁵N incorporation (isotopic purity). researchgate.net |

| Nuclear Magnetic Resonance (NMR) | To verify chemical structure and the position of ¹⁵N labels. | Confirmation of the cadaverine chemical structure; Site-specific confirmation of ¹⁵N incorporation. moravek.comnih.gov |

Advanced Analytical and Spectroscopic Applications of Cadaverine 15n2 Dihydrochloride in Research

Mass Spectrometry-Based Quantitative Analysis and Metabolomics

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. In conjunction with liquid chromatography (LC) for separation, it offers high sensitivity and selectivity for the analysis of complex mixtures. The use of stable isotope-labeled internal standards, such as Cadaverine-15N2 Dihydrochloride (B599025), is paramount for accurate quantification in MS-based methods.

Application as an Internal Standard in LC-MS/MS and UHPLC-MS/MS

In quantitative mass spectrometry, particularly Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) and Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS), an internal standard is crucial for correcting variations in sample preparation, chromatographic separation, and ionization efficiency. nih.gov Cadaverine-15N2 Dihydrochloride is an ideal internal standard for the quantification of endogenous cadaverine (B124047) and other biogenic amines. acs.org Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly throughout the analytical process. However, its increased mass due to the ¹⁵N isotopes allows it to be distinguished from the native compound by the mass spectrometer.

This stable isotope dilution assay approach significantly improves the accuracy and precision of quantification. nih.gov The ratio of the signal from the unlabeled analyte to the known concentration of the labeled internal standard is used to determine the exact amount of the analyte in the sample, mitigating matrix effects and other sources of error. nih.gov

Table 1: Comparison of LC-MS/MS and UHPLC-MS/MS for Biogenic Amine Analysis

| Parameter | LC-MS/MS | UHPLC-MS/MS |

| Particle Size of Column | 3-5 µm | < 2 µm |

| Operating Pressure | Lower | Higher |

| Analysis Time | Longer | Shorter nih.gov |

| Resolution | Good | Excellent |

| Sensitivity | High | Very High mdpi.com |

Isotope-Coded Derivatization Strategies for Enhanced Sensitivity

To further enhance the sensitivity and selectivity of detection for low-abundance biogenic amines, isotope-coded derivatization (ICD) strategies are employed. nih.gov In this approach, a chemical reagent containing a stable isotope is used to label the target analyte. When Cadaverine-15N2 Dihydrochloride is used in conjunction with an unlabeled derivatizing agent, or when unlabeled cadaverine is derivatized with a labeled reagent, it allows for differential labeling of samples.

This technique is particularly useful in comparative studies, for instance, comparing the levels of biogenic amines in healthy versus diseased tissues. The two samples are derivatized with isotopically light and heavy reagents, respectively, and then mixed. The relative abundance of the light and heavy forms of the derivatized cadaverine in the mass spectrum provides a precise quantification of the differences between the two samples. nih.gov

Untargeted and Targeted Metabolomic Profiling Using Labeled Standards

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. nih.gov It can be broadly categorized into two approaches: untargeted and targeted metabolomics. technologynetworks.comresearchgate.net

Untargeted Metabolomics: This approach aims to measure as many metabolites as possible in a sample to provide a comprehensive overview of the metabolic state. nih.gov

Targeted Metabolomics: This approach focuses on the quantification of a specific and predefined set of metabolites. nih.gov

Cadaverine-15N2 Dihydrochloride plays a vital role in both approaches. In targeted metabolomics , it serves as an internal standard for the accurate quantification of cadaverine and related polyamines. researchgate.net In untargeted metabolomics , the presence of a known labeled compound like Cadaverine-15N2 Dihydrochloride can aid in the identification and validation of unknown metabolic features by providing a reference point in the complex dataset. nih.gov The use of stable isotope-labeled standards is crucial for achieving reliable and reproducible results in metabolomics studies. isotope.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, and interactions of molecules. alfa-chemistry.com The incorporation of ¹⁵N isotopes into molecules like cadaverine significantly enhances the utility of NMR for studying complex biomolecules. sigmaaldrich.com

Utilisation in Solid-State and Solution-State NMR for Complex Biomolecules

¹⁵N labeling is a cornerstone of modern NMR studies of proteins and other macromolecules. alfa-chemistry.com Cadaverine-15N2 Dihydrochloride can be used in both solid-state and solution-state NMR experiments to probe the structure and function of biomolecules.

Solid-State NMR: This technique is used to study molecules in the solid phase, such as large protein aggregates or membrane-bound proteins. nih.gov ¹⁵N labeling helps to resolve spectral overlap and provides crucial distance and orientation constraints for structure determination. sigmaaldrich.com

Solution-State NMR: This technique is used to study molecules in solution, providing information about their three-dimensional structure and dynamics. mdpi.com ¹⁵N-edited NMR experiments, such as the ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) experiment, are fundamental for protein NMR. azolifesciences.com These experiments are simplified and more informative when the protein is uniformly or selectively labeled with ¹⁵N.

Site-Specific Interrogation of Molecular Interactions and Dynamics

A key advantage of using ¹⁵N-labeled compounds like Cadaverine-15N2 Dihydrochloride is the ability to perform site-specific investigations of molecular interactions. mdpi.com By introducing the labeled cadaverine, researchers can specifically monitor the nitrogen atoms of this molecule when it interacts with a larger biomolecule, such as an enzyme or a receptor.

Changes in the NMR signals of the ¹⁵N nuclei upon binding can provide a wealth of information, including:

Identification of the binding site: By observing which residues in the biomolecule experience changes in their NMR signals upon addition of labeled cadaverine. nih.govresearchgate.net

Determination of binding affinity: By titrating the labeled ligand and monitoring the changes in the NMR spectrum.

Characterization of conformational changes: Binding events can induce structural changes in both the ligand and the biomolecule, which can be detected by NMR. nih.gov

Probing molecular dynamics: NMR can measure the motion of the labeled ligand when it is free in solution and when it is bound to its target, providing insights into the dynamics of the interaction. nih.gov

Table 2: NMR Parameters and Their Applications in Studying Molecular Interactions

| NMR Parameter | Information Gained |

| Chemical Shift Perturbation (CSP) | Identifies binding interface and maps interaction sites. nih.govresearchgate.net |

| Nuclear Overhauser Effect (NOE) | Provides distance constraints for structure determination of the complex. |

| Relaxation Rates (T1, T2) | Characterizes molecular dynamics and conformational changes upon binding. nih.gov |

| Scalar Couplings (J-couplings) | Provides information on dihedral angles and molecular conformation. |

Advantages of 15N Labeling for Signal Simplification and Resolution

The incorporation of the stable isotope nitrogen-15 (B135050) (¹⁵N) into molecules like cadaverine offers significant advantages in advanced analytical techniques, primarily by simplifying complex analytical signals and enhancing resolution. This is particularly impactful in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

In NMR spectroscopy, the primary benefit of using ¹⁵N arises from its nuclear spin properties. The most abundant isotope, ¹⁴N, has a nuclear spin of 1, which gives it a quadrupole moment. This property leads to broad signal lines in NMR spectra, making it difficult to resolve individual signals, especially in large molecules. stackexchange.com In contrast, ¹⁵N has a nuclear spin of one-half, similar to ¹H and ¹³C, which results in much narrower and more easily detectable signal lines. stackexchange.com This key difference allows for:

Spectral Simplification: By selectively introducing ¹⁵N, researchers can focus on specific nitrogen atoms within a molecule. This isotopic labeling can "turn on" signals at selected sites while the rest of the molecule remains NMR-invisible, dramatically reducing signal overlap and spectral complexity. sigmaaldrich.com

Enhanced Resolution: The narrower linewidths associated with ¹⁵N significantly improve spectral resolution, enabling the distinction of signals from nitrogen atoms in slightly different chemical environments.

Facilitated Assignments: Using ¹⁵N-labeled compounds simplifies the process of assigning specific NMR signals to particular atoms in the molecule, which is a crucial step in determining molecular structure and dynamics. researchgate.net

In mass spectrometry, ¹⁵N labeling is a powerful tool for improving quantitative accuracy and resolving ambiguity in complex biological samples. The mass difference between ¹⁵N and ¹⁴N allows for the clear differentiation of labeled molecules from their unlabeled counterparts. alfa-chemistry.com High-resolution mass spectrometry can unequivocally determine enrichment levels of ¹⁵N and ¹³C. nih.gov This leads to:

Reduced Peak Overlap: In complex mixtures, multiple compounds can have very similar mass-to-charge ratios, leading to overlapping peaks. By introducing a known mass shift with ¹⁵N labeling, the signal from the compound of interest can be clearly separated from interfering signals. acs.org

Accurate Quantification: ¹⁵N-labeled compounds serve as ideal internal standards for quantitative studies. nih.gov By adding a known amount of the labeled standard to a sample, the precise quantity of the natural, unlabeled compound can be determined by comparing the signal intensities of the labeled and unlabeled peaks, which corrects for variations during sample preparation and analysis. nist.gov

Isotope Tracer Studies for Biochemical Pathway Mapping and Flux Analysis

Isotope tracer studies are a cornerstone of metabolic research, providing unparalleled insights into the dynamic nature of biochemical pathways. By introducing a molecule containing a stable isotope, such as Cadaverine-¹⁵N₂ Dihydrochloride, into a biological system, researchers can track the journey of the labeled atoms through various metabolic reactions. This technique allows for the mapping of metabolic networks and the quantification of the rates of these reactions, a practice known as metabolic flux analysis (MFA). creative-proteomics.comnih.gov

Elucidating Metabolic Flux in in vitro and in vivo Systems

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rate of turnover of metabolites in a biological system. creative-proteomics.com It moves beyond static measurements of metabolite concentrations to provide a dynamic picture of cellular activity. The use of stable isotope-labeled compounds is central to MFA. When a ¹⁵N-labeled substrate like Cadaverine-¹⁵N₂ is introduced, the ¹⁵N atoms act as tracers. As the substrate is metabolized, the heavy isotopes are incorporated into downstream products. nih.gov

By measuring the rate and pattern of ¹⁵N incorporation into various metabolites over time using techniques like mass spectrometry, researchers can calculate the flux, or rate, of specific biochemical reactions and pathways. creative-proteomics.comnih.gov This approach is highly versatile and can be applied to both:

In vitro systems: Studies using cell cultures allow for tightly controlled experiments to understand the metabolic response to specific stimuli or genetic modifications. In these systems, achieving high levels of isotope incorporation (over 95%) is often possible, providing a clear view of pathway activity. f1000research.com

In vivo systems: Studies in whole organisms, including animals and human patients, provide a more systemic and physiologically relevant view of metabolism. nih.gov Although achieving high enrichment levels can be more challenging in vivo, these studies are crucial for understanding how metabolism is regulated across different tissues and in the context of disease. f1000research.comnih.gov

The data below illustrates a hypothetical result from an in vitro flux analysis study where ¹⁵N-labeled substrates were used to compare metabolic pathway activity between normal and cancerous cells.

| Metabolic Pathway | Relative Nitrogen Flux (Normal Cells) | Relative Nitrogen Flux (Cancer Cells) | Fold Change |

|---|---|---|---|

| Amino Acid Synthesis | 1.00 | 2.50 | +2.5 |

| Nucleotide Synthesis | 1.00 | 3.10 | +3.1 |

| Glutathione Synthesis | 1.00 | 1.80 | +1.8 |

| Urea Cycle | 1.00 | 0.75 | -0.25 |

Tracing Carbon and Nitrogen Flow through Biosynthetic and Degradation Pathways

Cadaverine is a direct metabolic product of the amino acid lysine (B10760008), formed via decarboxylation. researchgate.net Therefore, Cadaverine-¹⁵N₂ Dihydrochloride, with its two nitrogen atoms labeled, is an excellent tracer for studying the fate of lysine's nitrogen atoms. By administering this compound, scientists can precisely track the flow of these specific nitrogen atoms as they are incorporated into other molecules (biosynthesis) or processed through degradation pathways.

The simultaneous use of both ¹³C and ¹⁵N labeled tracers is a particularly powerful strategy, as it allows for the concurrent tracking of both carbon and nitrogen atoms, providing a comprehensive view of metabolic activity. nih.govembopress.org For instance, using a ¹⁵N-labeled tracer can reveal the sources of nitrogen for the synthesis of other amino acids and nucleotides. Glutamate (B1630785), for example, often acts as a central hub, donating its nitrogen to other molecules through transamination reactions. embopress.org

The degradation of lysine itself is a highly diverse process with multiple distinct pathways. nih.govnih.gov Isotope tracing has been instrumental in elucidating these complex routes. For example, studies using ¹³C-labeled lysine have helped identify active degradation pathways in various organisms by tracking the labeled carbon backbone as it is broken down and enters central metabolism, often ending as acetyl-CoA. nih.govresearchgate.net Similarly, using Cadaverine-¹⁵N₂ allows researchers to follow the nitrogen atoms specifically. This can answer key questions, such as:

To which other amino acids or nitrogenous compounds are the nitrogen atoms from lysine (via cadaverine) transferred?

What is the rate of nitrogen recycling from lysine degradation back into the general nitrogen pool?

How do disease states or environmental conditions alter the fate of lysine's nitrogen?

The following table provides a conceptual example of data from an isotope tracing experiment designed to track the destination of nitrogen from a ¹⁵N-labeled source.

| Metabolite | ¹⁵N Enrichment (%) after 24 hours | Inferred Pathway Activity |

|---|---|---|

| Glutamate | 15.2 | High (Central Nitrogen Donor) |

| Aspartate | 8.5 | Moderate (Transamination) |

| Alanine | 9.1 | Moderate (Transamination) |

| Citrulline | 2.3 | Low (Urea Cycle Input) |

| Glutamine | 12.8 | High (Nitrogen Storage/Transport) |

Investigation of Cadaverine 15n2 Dihydrochloride in Specific Academic Research Areas

Elucidation of Cadaverine (B124047) Homeostasis and Turnover Rates in Model Organisms

Stable isotope labeling is a key technique for investigating the synthesis, translocation, and turnover of metabolites within an organism. nih.govknaw.nl Studies utilizing 15N-labeled cadaverine and its precursor, 15N-labeled lysine (B10760008), have provided significant insights into cadaverine homeostasis, particularly in plant models like soybean (Glycine max) and chickpea. nih.govnih.govresearchgate.net

Research on soybean seedlings demonstrated that both 15N-lysine and 15N-cadaverine are readily taken up by the plant. nih.gov When supplied with 15N-lysine, the seedlings transported the precursor to the shoot and root, where it was subsequently converted into 15N-cadaverine. nih.gov This confirmed the de novo synthesis of cadaverine in these tissues. Conversely, relatively little conversion occurred in the cotyledon. nih.govresearchgate.net

Furthermore, by directly supplying 15N-cadaverine, researchers tracked its movement, revealing that the acropetal translocation from the cotyledon to the shoot was the predominant transport route, compared to the basipetal transport to the root. nih.govresearchgate.net Interestingly, while the introduction of 15N-lysine indirectly affected the metabolism of other non-labeled polyamines like putrescine and spermidine, the direct application of 15N-cadaverine did not show a significant effect on these compounds. nih.govresearchgate.net These tracer studies are invaluable for creating a dynamic picture of how plants manage the synthesis and distribution of this important diamine during critical developmental stages like germination. nih.govnih.gov

| Labeled Compound Supplied | Observation | Primary Location of Event | Reference |

|---|---|---|---|

| 15N-Lysine | Transport of precursor | Shoot and Root | nih.gov |

| 15N-Lysine | Conversion to 15N-Cadaverine | Shoot and Root | nih.govresearchgate.net |

| 15N-Lysine | Minimal conversion to 15N-Cadaverine | Cotyledon | nih.govresearchgate.net |

| 15N-Cadaverine | Predominant translocation (Acropetal) | From Cotyledon to Shoot | nih.govresearchgate.net |

| 15N-Cadaverine | Lesser translocation (Basipetal) | From Cotyledon to Root | nih.gov |

Detailed Analysis of Cadaverine Metabolism and Degradation in Microbial Communities

Cadaverine is a common product of protein-rich organic matter decomposition and plays a significant role in the microbiology of various environments, including soil, water, and fermented foods. nih.gov The use of isotopically labeled cadaverine helps to unravel the complex microbial pathways involved in its degradation.

In anaerobic environments, the breakdown of compounds like cadaverine often requires the cooperative effort of multiple microbial species in a process known as syntrophy. nih.gov A defined methanogenic coculture isolated from anoxic freshwater sediment demonstrated the syntrophic degradation of cadaverine. nih.govnih.gov This coculture consists of a novel, strictly anaerobic bacterium (strain LC 13R) that oxidizes cadaverine, and a hydrogenotrophic methanogen, Methanospirillum hungatei, which consumes the byproducts. nih.gov

The fermenting bacterium in the coculture degrades cadaverine into acetate (B1210297), butyrate, and glutarate, while the methanogenic partner consumes hydrogen produced during the process to generate methane. nih.govnih.gov This interspecies hydrogen transfer is critical for the thermodynamic feasibility of the degradation process. The proposed pathway begins with a transamination of cadaverine, followed by fermentation that ultimately dismutates the molecule into acetate and butyrate. nih.gov Such studies highlight the intricate metabolic dependencies within microbial communities that are essential for nutrient cycling in anaerobic ecosystems.

| Substrate | Microbial Partners | Key Degradation Products | Final End Products | Reference |

|---|---|---|---|---|

| Cadaverine | Fermenting bacterium (e.g., strain LC 13R) | Acetate, Butyrate, Glutarate, H₂ | Methane (CH₄) | nih.govnih.gov |

| Cadaverine | Sulfate-reducing bacterium (e.g., Desulfovibrio vulgaris) | Acetate, Butyrate, Glutarate | Sulfide (S²⁻) | nih.govnih.gov |

The decomposition of cadavers in terrestrial ecosystems creates localized "hot spots" of intense microbial activity, significantly altering soil chemistry and microbial community structure. researchgate.netfrontiersin.org The release of nitrogen-rich compounds, including cadaverine, from decaying organic matter provides a massive nutrient pulse that stimulates microbial growth and activity. frontiersin.orgresearchgate.net This ephemeral input can cause rapid shifts in the soil microbiome, favoring organisms capable of utilizing these specific substrates. frontiersin.org The persistence of this cadaver imprint on soil microbial communities can last for extended periods, long after the visible decomposition has ceased. frontiersin.org

In the context of food microbiology, biogenic amines like cadaverine are important as they can be formed during the fermentation of fish, meat, and dairy products. nih.gov Their presence can significantly impact the flavor profile and safety of these foods. Understanding the microbial pathways of cadaverine production and degradation is crucial for controlling its accumulation in fermented products. In other microbial systems, such as in Pseudomonas aeruginosa, the cadaverine degradation pathway has been identified as a metabolic switch that influences the bacterium's lifestyle, with its activation favoring planktonic (free-floating) growth over biofilm formation. frontiersin.orgnih.gov

In-Depth Study of Cadaverine's Influence on Plant Biochemical Pathways

Exogenous application of cadaverine has been shown to induce significant morphological changes in a wide array of plant species, particularly affecting root system architecture. nih.govfrontiersin.org The use of labeled cadaverine and genetic screening has been instrumental in dissecting the molecular mechanisms underlying these physiological responses. nih.govbio-protocol.org

In the model plant Arabidopsis thaliana, cadaverine primarily inhibits primary root growth by affecting both cell elongation and division. nih.govfrontiersin.org While it is known to modulate plant development, the precise molecular pathways of its action have been a subject of intense investigation. nih.govfrontiersin.org Research has suggested that cadaverine may regulate root development by inducing the accumulation of other polyamines, such as spermine. nih.govfrontiersin.org However, a more direct molecular target has been identified through genetic screens for mutants that are hypersensitive to cadaverine. nih.govresearchgate.net

A key breakthrough in understanding cadaverine's mode of action came from the discovery of its direct interaction with the biotin (B1667282) (Vitamin B7) biosynthesis pathway. nih.govresearchgate.net A forward genetic screen in Arabidopsis isolated a mutant, cadaverine hypersensitive 3 (cdh3), which showed increased root-growth sensitivity to cadaverine. nih.govresearchgate.net This mutation was mapped to the BIO3-BIO1 gene, which encodes an enzyme essential for biotin synthesis. nih.gov

Further investigation revealed that cadaverine acts as an inhibitor of the BIO3-BIO1 enzyme's activity. nih.govresearchgate.net This inhibition leads to a deficiency in biotin, which is an essential cofactor for several key metabolic enzymes, including acetyl-CoA carboxylase (ACCase), which is involved in the first committed step of de novo fatty acid biosynthesis. nih.govbio-protocol.org As a consequence of cadaverine treatment, seedlings display reduced biotinylation of ACCase, leading to decreased accumulation of fatty acids and triacylglycerides. nih.govresearchgate.net This disruption of primary metabolism is the underlying cause of the observed inhibition of primary root growth. nih.gov This finding provides a clear molecular link between an environmental polyamine and a core metabolic pathway, demonstrating how cadaverine modulates plant growth by inducing a vitamin deficiency. nih.govbio-protocol.orgnih.gov

Enzyme Mechanism and Kinetics Studies Utilizing Cadaverine as a Labeled Substrate

Characterization of Cadaverine N-hydroxylases

Cadaverine N-hydroxylases are a class of flavin-dependent monooxygenases that play a crucial role in the biosynthesis of hydroxamate siderophores in various microorganisms. smolecule.combiorxiv.orgresearchgate.net These enzymes catalyze the N-hydroxylation of cadaverine, a key step in the production of iron-chelating agents that are essential for microbial survival and virulence. researchgate.net

One of the well-characterized examples is the DesB enzyme from Streptomyces sviceus (SsDesB), which is involved in the biosynthesis of desferrioxamine B, a clinically significant siderophore used to treat iron overload disorders. biorxiv.orgresearchgate.net Structural and kinetic studies of SsDesB have revealed that it functions as a tetramer and shares structural homology with other N-hydroxylating monooxygenases. biorxiv.orgresearchgate.net

Kinetic characterization of these enzymes is typically performed using a combination of NADPH oxidation assays, oxygen consumption assays, and product formation assays. smolecule.combiorxiv.orgresearchgate.net These studies provide critical data on the enzyme's catalytic efficiency and its interaction with substrates and cofactors. For SsDesB, steady-state kinetic analyses have determined the apparent Michaelis constant (KM) and catalytic rate (kcat) for its substrates, as detailed in the table below.

Investigation of Substrate Specificity and Catalytic Mechanisms

Studies on Cadaverine N-hydroxylases have revealed a degree of substrate promiscuity, although they exhibit a clear preference for their primary substrate. smolecule.comresearchgate.net For instance, SsDesB has been shown to N-hydroxylate other diamines and amino acids, such as putrescine, spermidine, and L-lysine. smolecule.comresearchgate.net However, its activity is significantly lower with these alternative substrates compared to cadaverine. smolecule.com The enzyme shows no activity towards branched alkyl (di)amines or those with fewer than four methylene (B1212753) units in their alkyl chain, indicating specific structural requirements for substrate binding and catalysis. smolecule.comresearchgate.net

The catalytic mechanism of these enzymes is consistent with that of other flavin-dependent monooxygenases. The process involves the reduction of the flavin cofactor (FAD) by NADPH, followed by the reaction with molecular oxygen to form a C4a-(hydro)peroxyflavin intermediate. This intermediate is the key oxidizing species that hydroxylates the primary amine of the substrate.

The broader substrate scope of enzymes like SsDesB, when compared to more specific ornithine and lysine N-hydroxylases, makes them interesting candidates for biocatalytic applications in the production of various N-substituted compounds. smolecule.comresearchgate.net

Uncoupled Reaction Analysis in Enzymatic Systems

A notable characteristic of flavin-dependent monooxygenases, including Cadaverine N-hydroxylases, is the phenomenon of uncoupled reactions. smolecule.combiorxiv.orgresearchgate.net Uncoupling occurs when the consumption of NADPH and molecular oxygen is not stoichiometrically linked to the formation of the hydroxylated product. smolecule.comresearchgate.net In the case of SsDesB, the apparent kcat for NADPH oxidation and oxygen consumption is significantly higher—almost 10-fold—than the kcat for N-hydroxylation of cadaverine. smolecule.combiorxiv.orgresearchgate.net

This discrepancy indicates that the C4a-(hydro)peroxyflavin intermediate can break down to produce hydrogen peroxide (H2O2) without hydroxylating the substrate. This uncoupled pathway represents an inefficient use of reducing equivalents and is an important aspect of the enzyme's catalytic cycle to consider in both in vivo and in vitro applications. The degree of uncoupling can be influenced by the nature of the substrate, with non-native substrates often leading to a higher rate of uncoupling.

Future Directions and Advanced Research Perspectives for Cadaverine 15n2 Dihydrochloride Studies

Development of Novel Isotope-Assisted Methodologies for Enhanced Analytical Resolution

The primary utility of Cadaverine-15N2 Dihydrochloride (B599025) lies in its application as an internal standard for mass spectrometry, enabling precise and accurate quantification of its unlabeled counterpart in complex matrices. However, future research will focus on developing more advanced isotope-assisted methodologies to move from static quantification to dynamic metabolic analysis.

One key technique is Isotope Dilution Mass Spectrometry (IDMS) , which is the gold standard for quantitative analysis. By spiking a known amount of Cadaverine-15N2 Dihydrochloride into a sample, the endogenous concentration of cadaverine (B124047) can be determined with high precision, correcting for sample loss during preparation and variations in instrument response. This is particularly valuable in complex biological systems where cadaverine plays diverse roles, such as in plant stress responses, microbial metabolism, and as a component of oral malodor.

Future methodologies will more heavily employ Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)-style approaches and pulse-chase experiments . In these methods, a biological system (e.g., a bacterial culture or plant tissue) is supplied with a 15N-labeled precursor, such as 15N-lysine. The incorporation of the heavy isotope into cadaverine and its downstream metabolites can be traced over time. This allows researchers to elucidate metabolic pathways, determine the rates of synthesis and degradation (flux analysis), and identify metabolic bottlenecks. The principle is analogous to the 15N isotope dilution techniques used to study biological nitrogen fixation, where the dilution of the 15N label provides a measure of nitrogen derived from the atmosphere.

Table 1: Potential Isotope-Assisted Methodologies and Research Applications

| Methodology | Description | Specific Application for Cadaverine Research |

|---|---|---|

| Isotope Dilution Mass Spectrometry (IDMS) | A known quantity of Cadaverine-15N2 Dihydrochloride is added to a sample as an internal standard for highly accurate quantification of endogenous cadaverine. | Quantifying cadaverine levels in plant tissues during stress responses or in microbial fermentation broths to measure production yield. |

| 15N-Flux Analysis | A 15N-labeled precursor (e.g., L-Lysine-15N2) is introduced to a biological system. The rate of appearance of the 15N label in cadaverine and its metabolites is monitored over time. | Determining the efficiency of lysine (B10760008) decarboxylation to cadaverine and identifying competing metabolic pathways in engineered microorganisms. |

| Pulse-Chase Analysis | Cells are briefly exposed to a 15N-labeled precursor ("pulse") and then transferred to a medium with an unlabeled precursor ("chase"). The fate of the labeled cadaverine pool is tracked. | Measuring the turnover rate of cadaverine and its conversion into downstream products, such as siderophores or alkaloids. |

| Metabolic Tracer Studies | Cadaverine-15N2 Dihydrochloride is introduced exogenously to a system to track its uptake, transport, and subsequent metabolic fate. | Investigating how plant roots absorb cadaverine from the rhizosphere and incorporate its nitrogen into their own metabolic pathways. |

Integration with Multi-Omics Approaches (e.g., Proteomics, Transcriptomics) for Systems-Level Understanding

To achieve a holistic understanding of cadaverine's biological roles, it is crucial to integrate metabolomic data with other "omics" layers, such as genomics, transcriptomics, and proteomics. Cadaverine-15N2 Dihydrochloride is a key enabling tool for the metabolomics component of these multi-omics studies, providing the quantitative anchor needed to correlate changes in metabolite levels with systemic biological responses.

A recent study demonstrated the power of a multi-omics approach by investigating how cadaverine and putrescine affect microbial communities and antibiotic resistance genes in river water and sediment. The study combined metabolomic analysis of these diamines with metagenomic sequencing to reveal significant shifts in microbial diversity and the enrichment of high-risk resistomes.

Future research will leverage Cadaverine-15N2 Dihydrochloride to add a dynamic, functional layer to such studies. By using it as a tracer, researchers can perform 15N-metabolic flux analysis and link the flow of nitrogen from cadaverine into the broader metabolic network. This data can then be integrated with:

Transcriptomics (RNA-Seq): To identify genes and pathways that are upregulated or downregulated in response to cadaverine flux.

Proteomics: To correlate changes in enzyme and transporter protein levels with the observed metabolic shifts.

This integrated approach allows for the construction of comprehensive, systems-level models that can predict how a biological system will respond to changes in cadaverine availability or metabolism.

Table 2: Framework for a Multi-Omics Study Using Cadaverine-15N2 Dihydrochloride

| Omics Layer | Data Generated | Integrated Insights |

|---|---|---|

| Metabolomics | Absolute quantification of cadaverine using Cadaverine-15N2 Dihydrochloride as a standard; tracing of 15N into downstream metabolites. | Provides a direct measure of the metabolic state and the functional output of enzymatic pathways related to cadaverine. |

| Transcriptomics | Quantification of mRNA levels for all genes in the organism (e.g., lysine decarboxylase, amine oxidases, transporters). | Reveals the genetic and regulatory response to cadaverine, identifying which pathways are being transcriptionally activated or repressed. |

| Proteomics | Quantification of protein abundance, providing a direct link between gene expression and functional enzyme levels. | Confirms that transcriptional changes translate into functional protein machinery and identifies post-translational modifications. |

| Systems Biology | Integration of all three data layers into a cohesive network model. | Elucidates the complete pathway from genetic regulation to protein expression and final metabolic function, explaining the systemic role of cadaverine. |

Application in Synthetic Biology for Engineered Cadaverine Production Pathways

Cadaverine is a valuable platform chemical, particularly as a monomer for producing bio-based polyamides like PA 5X. Synthetic biology aims to create microbial chassis, such as E. coli or Corynebacterium glutamicum, that can produce cadaverine from renewable feedstocks at an industrial scale. Significant progress has been made in engineering strains with highly efficient lysine decarboxylases.

Cadaverine-15N2 Dihydrochloride is an indispensable analytical tool in this field for several reasons:

Precise Yield Quantification: It enables accurate measurement of cadaverine titers in complex fermentation media, which is essential for evaluating the performance of different engineered strains.

Metabolic Flux Analysis: By using a 15N-labeled substrate like lysine, researchers can trace the flow of nitrogen through the engineered pathway. This allows for the identification of metabolic bottlenecks, where the pathway is inefficient, or flux-diverting side reactions that lower the final product yield.

Investigating Product Toxicity: High concentrations of cadaverine can be toxic to production hosts, inhibiting growth and enzyme activity. Isotope tracing can help elucidate the mechanisms of this toxicity by tracking how cadaverine interacts with and is metabolized by the host cell under high-titer conditions.

Future work will involve using these isotope-assisted techniques to fine-tune metabolic pathways, optimize fermentation conditions, and develop robust microbial factories for sustainable cadaverine production.

Table 3: Use of Isotope Tracing in Optimizing Engineered Microbial Strains

| Strain | L-Lysine-15N2 Feed | 15N-Cadaverine Titer (g/L) | 15N Incorporation into Biomass (%) | Inferred Pathway Efficiency |

|---|---|---|---|---|

| Strain A (Base) | 100 g/L | 65 | 25 | Moderate efficiency, significant flux diversion to biomass. |

| Strain B (Pathway Optimized) | 100 g/L | 85 | 10 | High efficiency, minimal flux diversion. |

| Strain C (Transporter Engineered) | 100 g/L | 92 | 8 | Highest efficiency, improved substrate uptake and/or product export. |

Computational Chemistry and Theoretical Modeling of Cadaverine-15N2 Dihydrochloride Interactions

Computational chemistry and theoretical modeling provide atomic-level insights into molecular behavior, complementing experimental data. While the isotopic substitution of 14N with 15N has a minimal effect on molecular geometry and non-covalent interactions in standard molecular mechanics simulations, the experimental data obtained using Cadaverine-15N2 Dihydrochloride is invaluable for validating and refining these computational models.

The crystal structure of cadaverine dihydrochloride monohydrate provides an excellent experimental starting point for building and validating theoretical models. Future research can expand on this by modeling the interaction of cadaverine with key biological targets, such as:

Enzyme Active Sites: Modeling the docking of cadaverine into the active site of lysine decarboxylase can help explain substrate specificity and catalytic mechanism.

Membrane Transporters: Simulating the interaction of cadaverine with bacterial porins can elucidate mechanisms of product inhibition and inform strategies for engineering more tolerant strains.

Receptor Binding: Understanding how cadaverine interacts with receptors in various organisms can shed light on its signaling functions.

Experimental data derived from studies using Cadaverine-15N2 Dihydrochloride, such as Nuclear Magnetic Resonance (NMR) or vibrational spectroscopy (FTIR/Raman), can be used to benchmark the accuracy of high-level Quantum Mechanics (QM) calculations. Isotopic substitution leads to predictable shifts in spectroscopic signals, and the ability of a computational model to reproduce these shifts is a rigorous test of its accuracy. This synergy between advanced computational modeling and precise isotope-based experiments will be crucial for developing a fundamental understanding of cadaverine's chemical and biological interactions.

Table 4: Synergy Between Computational Methods and Isotope-Based Experiments

| Computational Method | Information Provided | Experimental Validation with Cadaverine-15N2 Dihydrochloride |

|---|---|---|

| Quantum Mechanics (QM) | Accurate calculation of molecular properties, reaction energies, and spectroscopic signatures (e.g., vibrational frequencies). | Comparison of calculated isotopic shifts in FTIR/Raman spectra with experimentally measured shifts for the 15N2-labeled compound. |

| Molecular Dynamics (MD) Simulation | Simulates the dynamic motion of cadaverine and its interactions with proteins or membranes over time. | Data on binding affinities or transport rates measured in isotope tracer experiments can be used to validate simulation parameters. |

| Molecular Docking | Predicts the preferred binding orientation of cadaverine to a protein target. | Site-directed mutagenesis of predicted binding site residues can be coupled with isotope-based activity assays to confirm the docking model. |

Q & A

Basic Research Questions

Q. How can researchers verify the isotopic purity of Cadaverine-15N2 Dihydrochloride in metabolic flux studies?

- Methodological Answer : Isotopic purity is critical for accurate metabolic tracing. Researchers should employ nuclear magnetic resonance (NMR) spectroscopy to detect incorporation ratios, complemented by mass spectrometry (MS) for quantification. For validation, compare spectral data against unlabeled cadaverine controls. Purity thresholds (>95%, as per ) should be confirmed via high-performance liquid chromatography (HPLC) with UV/Vis or refractive index detection .

Q. What experimental protocols are recommended for characterizing the stability of Cadaverine-15N2 Dihydrochloride under varying storage conditions?

- Methodological Answer : Stability assessments should include:

- Temperature trials : Store aliquots at -20°C (recommended in ), 4°C, and room temperature. Monitor degradation via HPLC over 1–6 months.

- Light sensitivity : Expose samples to UV and ambient light, analyzing changes in absorbance spectra.

- pH stability : Test solubility and integrity in buffers (pH 3–9) using -NMR to detect structural alterations. Document deviations in isotopic enrichment using isotopic ratio MS .

Q. How should researchers design controls for studies investigating bacterial cadaverine production using isotopic labeling?

- Methodological Answer : Include three controls:

Unlabeled cadaverine : To distinguish endogenous vs. labeled metabolite signals.

Heat-killed bacterial cultures : To confirm metabolic activity is required for uptake.

Isotope-free growth media : To rule out contamination. Quantify labeled cadaverine via liquid chromatography-tandem MS (LC-MS/MS), normalizing to internal standards like -labeled amino acids .

Advanced Research Questions

Q. How can contradictory results in metabolic flux analysis involving Cadaverine-15N2 Dihydrochloride be resolved?

- Methodological Answer : Contradictions often arise from experimental variables (e.g., cell culture conditions, extraction protocols). To address this:

- Standardize protocols : Replicate experiments under identical growth phases, nutrient availability, and harvest times.

- Cross-validate with orthogonal techniques : Compare flux data from tracing with -glucose labeling.

- Statistical rigor : Apply multivariate analysis (e.g., principal component analysis) to identify confounding factors. Reference ’s emphasis on critical evaluation of systematic errors .

Q. What strategies optimize the integration of Cadaverine-15N2 Dihydrochloride in multi-omics studies (e.g., proteomics and metabolomics)?

- Methodological Answer :

- Synchronized sampling : Collect metabolomic and proteomic samples simultaneously to minimize temporal discordance.

- Data alignment : Use bioinformatics tools (e.g., Skyline, XCMS) to map -labeled cadaverine peaks to protein turnover rates.

- Pathway enrichment analysis : Overlay flux data with proteomic datasets (e.g., KEGG pathways) to identify nodes where cadaverine influences enzyme expression. highlights similar approaches for lysine isotopes in protein synthesis studies .

Q. How can researchers address low signal-to-noise ratios in NMR studies of Cadaverine-15N2 Dihydrochloride?

- Methodological Answer :

- Signal enhancement : Use cryoprobes or dynamic nuclear polarization (DNP) to amplify sensitivity.

- Isotopic dilution assays : Spike samples with -cadaverine to improve resolution.

- Advanced pulse sequences : Employ heteronuclear single quantum coherence (HSQC) or TROSY (transverse relaxation-optimized spectroscopy) to reduce line broadening in complex biological matrices .

Methodological Considerations for Data Reporting

Q. What metadata are essential for reproducibility in studies using isotopic labeling with Cadaverine-15N2 Dihydrochloride?

- Answer : Document:

- Synthesis details : Supplier (e.g., MedChemExpress, ), lot number, and purity certificates.

- Storage conditions : Temperature, duration, and exposure to light/humidity.

- Instrument parameters : NMR field strength, MS ionization mode, and HPLC column specifications.

- Biological variables : Cell type, growth medium composition, and harvest timepoints. Adhere to ’s guidelines for experimental reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.